2-Prop-2-enylpiperidine-1-carbaldehyde
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Overview
Description
2-Prop-2-enylpiperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enylpiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize catalysts such as molybdenum disulfide to facilitate the hydrogenation of pyridine derivatives, resulting in the formation of piperidine compounds .
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-enylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Prop-2-enylpiperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Prop-2-enylpiperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities. For example, piperidine derivatives have been shown to interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Prop-2-enylpiperidine-1-carbaldehyde include:
Piperidine: A basic six-membered heterocyclic amine.
Piperine: An alkaloid found in black pepper with various biological activities.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: A piperidine derivative with antimicrobial and anticancer effects.
Berberine: An isoquinoline alkaloid with multiple pharmacological activities.
Uniqueness
This compound is unique due to its specific structural features and reactivity.
Properties
IUPAC Name |
2-prop-2-enylpiperidine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-5-9-6-3-4-7-10(9)8-11/h2,8-9H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHSSNUTVXDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCN1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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